molecular formula C14H16O4 B015744 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one CAS No. 267400-83-9

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Cat. No.: B015744
CAS No.: 267400-83-9
M. Wt: 248.27 g/mol
InChI Key: PCZKMCHOYIIVBV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a biochemical reagent used in life science research . .

Mode of Action

The compound is known to be an iron tridentate chelator . It inactivates the iron redox cycle after complexation . This suggests that it may interact with its targets by binding to iron ions and preventing them from participating in redox reactions.

Preparation Methods

Properties

IUPAC Name

3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-9-5-1-2-8-12-14(17)13(16)10-6-3-4-7-11(10)18-12/h3-4,6-7,15,17H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZKMCHOYIIVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)CCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400050
Record name 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267400-83-9
Record name 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-dihydro-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one (0.23 g) is dissolved in ethanol 95% (5 ml), and the solution is refluxed under stirring. HCl (6.2 ml) and isoamylnitrite (1.2 ml) are then added drop by drop. Stirring and heating are then stopped and the reaction mixture is allowed to stand for ca. 1 hour. The solvent is evaporated, water is then added and the product extracted with diethyl ether. The ethereal phase is dried by addition of anhydrous Na2SO4. After filtration and evaporation of the solvent an oil is obtained which is purified by chromatography with silica gel column and the mixture diethyl ether:methanol 98:2 as the eluent. 3-hydroxy-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one (99.2 mg) is obtained. By crystallisation in cycloesane or diethyl ether the product in crystalline form is obtained (m.p.=111-112° C.).
Name
2,3-dihydro-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one
Reactant of Route 2
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one
Reactant of Route 3
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one
Reactant of Route 4
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one
Reactant of Route 5
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one
Reactant of Route 6
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

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